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Compound of Interest

Compound Name: Methyl Cinnamate

Cat. No.: B149221 Get Quote

A Comparative Guide to the Spectroscopic Data
of Methyl Cinnamate
For researchers, scientists, and professionals in drug development, the accurate identification

and characterization of chemical compounds are paramount. Methyl cinnamate (C₁₀H₁₀O₂), a

naturally occurring ester found in essential oils and widely used in the flavor and perfume

industries, is often identified through various spectroscopic techniques. This guide provides a

comparative analysis of its spectroscopic data from diverse, reputable sources, offering a

valuable resource for compound verification.

Data Presentation
The following tables summarize the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry

(MS) data for methyl cinnamate, primarily the (E)-isomer, as reported in various chemical

databases and scientific literature.

Table 1: ¹H NMR Spectroscopic Data for Methyl
Cinnamate
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Chemical
Shift (δ)
ppm

Multiplicit
y

Coupling
Constant
(J) Hz

Assignm
ent

Solvent

Instrume
nt
Frequenc
y (MHz)

Source

3.80 s - -OCH₃ CDCl₃ 400 [1][2]

3.81 s - -OCH₃ CDCl₃ 90 [3]

6.44 d 16.0 =CH-COO CDCl₃ 400 [1][2]

6.34 d
Not

specified
=CH-COO CDCl₃ 90 [3]

7.37-7.39 m - Aromatic-H CDCl₃ 400 [1]

7.41–7.35 m -
Aromatic-H

(3H)
CDCl₃ 400 [2]

7.51-7.52 m - Aromatic-H CDCl₃ 400 [1]

7.54–7.49 m -
Aromatic-H

(2H)
CDCl₃ 400 [2]

7.70 d 16.0 Ar-CH= CDCl₃ 400 [1][2]

7.61 d
Not

specified
Ar-CH= CDCl₃ 90 [3]

s: singlet, d: doublet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data for Methyl
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Chemical Shift
(δ) ppm

Assignment Solvent
Instrument
Frequency
(MHz)

Source

51.8 -OCH₃ CDCl₃ 101 [2]

51.54 -OCH₃ CDCl₃ 25.16 [3]

117.9 =CH-COO CDCl₃ 101 [2]

117.92 =CH-COO CDCl₃ 25.16 [3]

128.1 Aromatic-CH CDCl₃ 101 [2]

128.08 Aromatic-CH CDCl₃ 25.16 [3]

129.0 Aromatic-CH CDCl₃ 101 [2]

128.89 Aromatic-CH CDCl₃ 25.16 [3]

130.4 Aromatic-CH CDCl₃ 101 [2]

130.26 Aromatic-CH CDCl₃ 25.16 [3]

134.5
Aromatic-C

(ipso)
CDCl₃ 101 [2]

134.49
Aromatic-C

(ipso)
CDCl₃ 25.16 [3]

144.9 Ar-CH= CDCl₃ 101 [2]

144.79 Ar-CH= CDCl₃ 25.16 [3]

167.5 C=O CDCl₃ 101 [2]

167.25 C=O CDCl₃ 25.16 [3]

Table 3: Infrared (IR) Spectroscopy Data for Methyl
Cinnamate
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Wavenumber
(cm⁻¹)

Assignment Technique Source

~1717 C=O stretch (Ester) Not specified [4]

~1640 C=C stretch (Alkenyl) Not specified [5]

~3000
C-H stretch

(Aromatic/Alkenyl)
Not specified [5]

1170-1300 C-O stretch (Ester) Not specified [5]

Note: Specific peak values from full spectra were not available in list form from the searched

sources. The data presented are characteristic absorption bands.

Table 4: Mass Spectrometry (MS) Data for Methyl
Cinnamate

m/z
Relative
Intensity

Assignment
Ionization
Method

Source

162 High
[M]⁺ (Molecular

Ion)
EI [5][6][7]

163 Low
[M+1]⁺ (Isotope

Peak)
EI [5]

131 High [M-OCH₃]⁺ EI [3][5][6][7]

103 High [M-COOCH₃]⁺ EI [3][6][7]

77 Medium
[C₆H₅]⁺ (Phenyl

group)
EI [6][7]

163.0754 - [M+H]⁺ LC-MS (ESI) [3]

EI: Electron Ionization, ESI: Electrospray Ionization
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The conditions under which spectroscopic data are acquired are crucial for reproducibility and

comparison. Below are the methodologies cited for the data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectra were recorded on Bruker AM-400 (400 MHz), JEOL (90 MHz), and Varian

(500 MHz) spectrometers.[1][3][8]

¹³C NMR spectra were recorded on Varian (101 MHz) and Varian (25.16 MHz)

instruments.[2][3]

Samples were dissolved in deuterated chloroform (CDCl₃), which was also used as the

internal standard.[1][2][3][8]

Infrared (IR) Spectroscopy:

Data has been reported using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat

(DuraSamplIR II) technique.[3] Other sources provided spectra without specifying the

instrument or sampling technique.[4][5]

Mass Spectrometry (MS):

GC-MS: Electron Ionization (EI) was used with instruments like the Leco Pegasus IV.[3]

The NIST Mass Spectrometry Data Center also provides EI-MS data.[7]

LC-MS: Electrospray ionization (ESI) in positive mode was used with an Orbitrap Classic,

Thermo Scientific instrument to detect the [M+H]⁺ ion.[3]

Logical Workflow for Spectroscopic Data
Comparison
The following diagram illustrates a standardized workflow for acquiring, comparing, and

validating spectroscopic data for a known compound like methyl cinnamate against reference

databases.
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Caption: Workflow for spectroscopic analysis and data comparison.

Discussion
The spectroscopic data for methyl cinnamate is largely consistent across the cited sources.

Minor variations in chemical shifts for NMR data can be attributed to differences in instrument

frequency (e.g., 90 MHz vs. 400 MHz) and slight differences in sample concentration or

calibration.[1][2][3] The coupling constant (J) of 16.0 Hz for the vinyl protons is a key diagnostic

feature for the (E)- or trans-isomer, which is consistently reported.
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Mass spectrometry data reliably shows the molecular ion at m/z 162 and characteristic

fragments at m/z 131 ([M-OCH₃]⁺) and 103 ([M-COOCH₃]⁺), providing strong evidence for the

compound's structure.[3][5][6][7] IR data, while less specific, consistently indicates the

presence of an ester carbonyl group (~1717 cm⁻¹), a carbon-carbon double bond (~1640

cm⁻¹), and aromatic C-H bonds.[4][5]

By cross-referencing experimentally acquired data with the values compiled in this guide from

multiple reputable sources like PubChem, the NIST WebBook, and published literature,

researchers can confidently verify the identity and purity of methyl cinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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